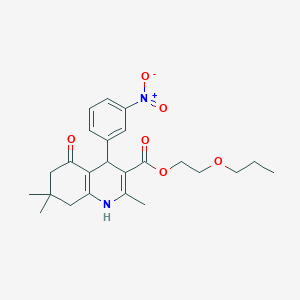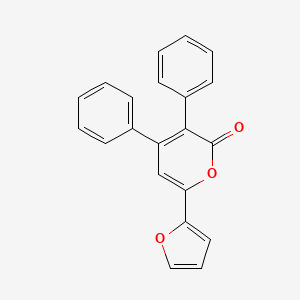![molecular formula C21H24O4 B5089775 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)
2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPPB and has a molecular formula of C22H26O4.
作用機序
The mechanism of action of MPPB is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, MPPB has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell proliferation and survival. In neuronal cells, MPPB has been shown to modulate the release of neurotransmitters by regulating calcium channels and vesicular transport.
Biochemical and Physiological Effects:
MPPB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and angiogenesis, the modulation of neurotransmitter release, and the protection of neuronal cells from oxidative stress and neurotoxicity. MPPB has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
実験室実験の利点と制限
One advantage of using MPPB in lab experiments is its ability to selectively target cancer cells and modulate neurotransmitter release. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on MPPB, including the development of new drugs based on its structure, the investigation of its potential as a neuroprotective agent in neurodegenerative diseases, and the exploration of its role in modulating other signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of MPPB and its potential applications in various scientific fields.
合成法
The synthesis of MPPB involves several steps, including the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 1-bromo-3-chloropropane to form 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-chlorobutane. This intermediate is then reacted with 2-hydroxybenzaldehyde to produce 2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde.
科学的研究の応用
MPPB has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug development. In cancer research, MPPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroscience, MPPB has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug development, MPPB has been investigated as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
2-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-8-17-11-12-20(21(15-17)23-2)25-14-7-6-13-24-19-10-5-4-9-18(19)16-22/h3-5,8-12,15-16H,6-7,13-14H2,1-2H3/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRNDWVNJNYUSU-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089697.png)
![1-(4-methylphenyl)-3-[(1-naphthylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5089701.png)
![4-(3-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5089713.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)


![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5089720.png)
![2-amino-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B5089727.png)
![ethyl {2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5089733.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)

![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
